POLYETHYLHYDROSILOXANE
CAS No.: 24979-95-1
Cat. No.: VC0218403
Molecular Formula:
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24979-95-1 |
|---|---|
| Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Molecular Structure
The fundamental structure of PMHS consists of a siloxane backbone (Si-O-Si) with methyl groups (CH3) and hydrogen atoms directly bonded to silicon atoms. The general structural representation is -(CH3(H)Si-O)- . This particular arrangement confers PMHS with distinctive chemical reactivity, particularly attributed to the reactive Si-H bonds that can participate in numerous chemical transformations.
Various structural variants of PMHS have been synthesized and characterized, including:
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Linear PMHS terminated with trimethylsiloxy end groups Me3SiO0.5 (M)
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Branched PMHS containing triple branching units MeSiO1.5 (T)
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PMHS with quadruple branching units SiO2/2 (Q)
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Copolymers containing both Me2SiO (D) and MeHSiO (DH) building units
Physical Properties
PMHS exhibits a range of distinctive physical properties that contribute to its utility across various applications. These properties are summarized in Table 1.
The dynamic viscosities of specially prepared branched PMHS variants have been measured in the range of 8-30 cP, which is attributed to their presumed globular structure . For trimethylsilyl-terminated PMHS, viscosities typically range from 15-25 cSt and 25-35 cSt for different commercial grades .
Chemical Properties
PMHS possesses several key chemical properties that determine its behavior and applications:
Synthesis Methods
Hydrolytic Polycondensation
The primary method for synthesizing PMHS is hydrolytic polycondensation of appropriate chlorosilanes. The general procedure involves:
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Hydrolysis of methyldichlorosilane (MeHSiCl2)
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Heating the resultant mixture of cyclic silanes (60-150°C) in the presence of hexamethyldisiloxane to generate linear polysiloxanes
For branched polymethylhydrosiloxanes with statistical structures (b-r-PMHS), synthesis is accomplished through hydrolytic polycondensation of appropriate chlorosilanes in diethyl ether medium at temperatures below 0°C. Following synthesis, volatile low molecular weight siloxanes are typically removed by vacuum distillation at 125-150°C. The yields of this process range from 57-84% by weight .
Advanced Synthesis Methods
Researchers have developed specialized methods for synthesizing structurally defined PMHS variants:
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Sequential Polycondensation: A "one-pot" method leading to homological series of new PDMS-block-PMHS polymers with controlled structures .
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Polymerization of Cyclic Precursors: Poly(1-hydro-1,3,3,5,5-pentamethyltrisiloxane) with a regular chain structure can be synthesized by polymerization of pentamethylcyclotrisiloxane (c-D2DH) in tetrahydrofuran (THF) at low temperatures (-79°C) using Ph2Si(OLi)2 as a catalyst .
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Specialized Branched Structures: PMHS containing quadruple branching units (Q) can be prepared by incorporating tetraethyl orthosilicate (TEOS) in the hydrolytic polycondensation reaction, yielding products with calculated molecular weights (Mn) ranging from 2440-6310 g/mol .
Applications and Uses
PMHS finds applications across multiple fields due to its unique properties:
Reducing Agent in Organic Chemistry
PMHS serves as a mild and stable reducing agent in organic synthesis:
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Reduction of Functional Groups: PMHS efficiently transfers hydrides to metal centers and reduces various functional groups including:
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Catalytic Systems: PMHS is utilized in various catalytic systems, such as:
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Greener Alternative: PMHS is considered an environmentally benign reducing agent, making it an attractive alternative to more expensive or hazardous silanes or siloxanes in sustainable chemistry applications .
Waterproofing Applications
PMHS is extensively used as a waterproofing agent due to its hydrophobic properties:
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Building Materials: It is used for hydrophobic treatment of mineral building materials such as clay products (facing bricks, roofing tiles), aerated concrete, plasterboard, and light fillers (perlite, vermiculite) .
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Protective Coatings: PMHS can be converted into films to produce resilient waterproof coatings on various materials using metal salt catalysts at low temperatures .
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Diverse Material Treatment: It serves as a waterproofing agent for textiles, glass, pottery, paper, leather, metal, cement, and marble .
Other Industrial Applications
Additional applications of PMHS include:
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Insulation: Used as an insulator and cross-linker for paper products .
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Moisture Damage Prevention: Its high vapor permeability allows materials to "breathe" while preventing damage due to moisture, mildew, and rust development .
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Polymer Composites: PMHS can be incorporated into polymer blends to improve properties for membrane separation applications .
Recent Research Developments
Recent research has focused on expanding the applications of PMHS and improving its performance in various processes:
Sustainable Catalysis
Research has demonstrated that PMHS can serve as a sustainable terminal reductant in titanocene-catalyzed reactions. Compared to other silanes such as phenylsilane (PhSiH3) and methylphenylsilane (Ph(Me)SiH2), PMHS has been shown to be:
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More sustainable and cost-effective
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More efficient in providing higher diastereoselectivity in epoxide reduction
This is particularly valuable for preparing alcohols via a two-step sequence for the anti-Markovnikov addition of water to olefins, which is superior to hydroboration oxidation methods because:
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Epoxides can be readily prepared on a large scale
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PMHS and similar silanes are typically less toxic and dangerous than boranes
Characterization Techniques
Advanced analytical techniques have been employed to characterize PMHS and its derivatives:
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Spectroscopic Analysis: FTIR, 1H-NMR, and 29Si-NMR spectroscopy are used to determine the structural composition of PMHS variants .
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Molecular Weight Determination: Size exclusion chromatography (SEC) in toluene solution has been used to analyze the molecular masses and molecular mass distribution of polysiloxanes, revealing molecular weights (Mn) ranging from 2440-6310 g/mol and polydispersities (Mw/Mn) between 2.0-2.8 for branched PMHS containing Q units .
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